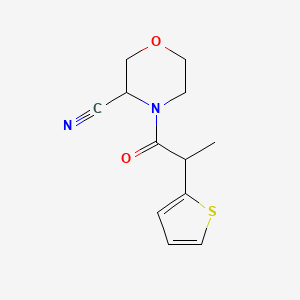

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile

Description

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine core substituted at the 3-position with a carbonitrile group and at the 4-position with a propanoyl moiety bearing a thiophene ring. Morpholine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to modulate electronic properties.

Properties

IUPAC Name |

4-(2-thiophen-2-ylpropanoyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9(11-3-2-6-17-11)12(15)14-4-5-16-8-10(14)7-13/h2-3,6,9-10H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHVCAQNLWTWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)C(=O)N2CCOCC2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile typically involves the condensation of thiophene derivatives with morpholine and a nitrile group. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological pathways involved in cancer cell proliferation and apoptosis. For instance, derivatives of morpholine have been shown to inhibit key kinases involved in tumor growth, suggesting a potential role for this compound in cancer therapies .

Kinase Inhibition

The compound may act as a kinase inhibitor, a mechanism that is crucial for the development of targeted cancer therapies. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to cancerous growth if not properly regulated. The ability of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile to inhibit these enzymes could provide a pathway for developing new cancer treatments .

Pharmacological Applications

Neuroprotective Effects

Emerging studies suggest that morpholine derivatives may have neuroprotective effects. These compounds could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells. The unique structure of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile may enhance its efficacy in this regard .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of morpholine derivatives, indicating that 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile might also possess similar characteristics. This could make it useful in developing new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Research Findings

Case Study: Inhibition of Cancer Cell Lines

A study evaluating the effectiveness of various morpholine derivatives, including 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile, demonstrated significant inhibition of multiple cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation through the modulation of specific signaling pathways associated with cancer progression .

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines |

| Kinase Inhibition | Inhibited key kinases involved in tumor growth |

| Neuroprotective Effects | Potential modulation of neurotransmitter systems |

| Antimicrobial Activity | Exhibited significant antimicrobial properties |

Mechanism of Action

The mechanism of action of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can interact with biological macromolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

- Molecular Formula : C₉H₁₀N₂O₂S

- Key Features: A dihydrothiophene ring fused to morpholine, with a 3-carbonitrile and 4-oxo group.

- The absence of a fused ring in the target compound may improve solubility and synthetic accessibility.

4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine-3-carbonitrile (23a)

- Molecular Formula : C₁₈H₂₆N₂O₂ (simplified for comparison)

- Key Features :

- Comparison: The target compound’s propanoyl-thiophene group may offer distinct electronic effects compared to the quinazolinyl moiety in 23a, altering binding affinity in biological systems. The carbonyl group in the target compound could increase polarity, affecting pharmacokinetics.

4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile

- Molecular Formula : C₂₀H₁₄N₂O₂S₂

- Key Features: Thiophene-3-carbonitrile core with amino, benzoyl, and sulfanyl substituents. High molar mass (378.47 g/mol) and complex substitution pattern .

- The propanoyl group in the target compound may reduce steric hindrance compared to the benzoyl and sulfanyl groups here.

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Biological Activity

The compound 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile is a derivative of morpholine and thiophene, which has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The structure of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile can be described as follows:

- Morpholine Ring : A six-membered ring containing one oxygen atom and one nitrogen atom.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Propanoyl Group : An acyl group derived from propanoic acid.

This compound can be synthesized through various methods, including acylation reactions involving morpholine and thiophene derivatives .

Anti-inflammatory Properties

Research indicates that compounds similar to 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile exhibit significant anti-inflammatory effects. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Findings :

- In vitro studies demonstrated that certain thiophene derivatives reduced the expression of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 cells, suggesting a mechanism for their anti-inflammatory activity .

- A specific compound related to this class showed an IC50 value against COX-1 of approximately 19.45 μM and COX-2 of about 42.1 μM, indicating moderate potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiophene-based compounds are known for their broad-spectrum activity against various pathogens.

Case Study Example :

A study on morpholino thiophenes highlighted their effectiveness against Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .

The biological activity of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile is primarily attributed to:

- Inhibition of COX Enzymes : Reducing prostaglandin synthesis, leading to decreased inflammation.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Data Summary

The following table summarizes the biological activities and corresponding IC50 values of related compounds:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile | Anti-inflammatory (COX-1) | 19.45 |

| Anti-inflammatory (COX-2) | 42.1 | |

| Thiophene Derivative A | Antimicrobial | Not specified |

| Thiophene Derivative B | Antimicrobial | Not specified |

Q & A

Q. What are the standard synthetic routes for 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 2-thiophen-2-ylpropanoyl chloride with morpholine-3-carbonitrile in the presence of a base (e.g., triethylamine) to neutralize HCl by-products . Key parameters include:

- Temperature : Room temperature or mild heating (25–40°C).

- Solvent : Polar aprotic solvents (e.g., dichloromethane or DMF).

- Purification : Recrystallization from ethanol or chromatography for high-purity yields .

Q. Table 1: Example Reaction Conditions

| Reagent | Role | Conditions |

|---|---|---|

| 2-Thiophen-2-ylpropanoyl chloride | Acylating agent | 25°C, 6–12 h stirring |

| Morpholine-3-carbonitrile | Nucleophile | Equimolar ratio |

| Triethylamine | Base | 1.2 equivalents |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine carbons at δ 45–55 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and puckering conformations of the morpholine ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 291.08) .

Q. How are stability and reactivity profiles assessed under varying conditions?

- Thermal stability : TGA/DSC analysis determines decomposition temperatures (e.g., >200°C).

- Hydrolytic stability : Incubation in aqueous buffers (pH 1–13) monitors degradation via HPLC .

- Photoreactivity : UV-Vis spectroscopy tracks changes under UV light exposure.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. Table 2: Key DFT Parameters

| Property | Value/Description | Reference Method |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | B3LYP/6-31G* |

| Mulliken charge (C≡N) | -0.45 e | B3LYP/6-31G* |

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50_{50}50 values)?

- Assay validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.

- Metabolic stability : Microsomal incubation identifies active metabolites that may skew results .

- Structural analogs : Compare with derivatives (e.g., bromo/fluoro substitutions) to isolate SAR trends .

Q. How are reaction mechanisms elucidated for complex transformations involving this compound?

- Kinetic isotope effects (KIE) : Deuterium labeling at the morpholine ring probes rate-determining steps.

- Trapping intermediates : Use of TEMPO or other radical scavengers in oxidation studies .

- In situ FTIR : Monitors carbonyl group reactivity during acyl transfer reactions .

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to proteins like kinases or cytochrome P450.

- Cryo-EM : Visualizes binding conformations in enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Methodological Recommendations

- Synthesis scalability : Transition from batch to flow chemistry for improved yield and reproducibility .

- Data validation : Use orthogonal analytical methods (e.g., NMR + XRD) to confirm structural assignments .

- Computational tools : Pair Gaussian (DFT) with ORTEP-3 for crystallographic visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.